N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide
Overview
Description
N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide, commonly known as TBDPP, is a synthetic compound that has been used in a variety of scientific research applications for its unique properties and potential to provide a range of benefits. TBDPP is a cyclic pivalamide derivative that is composed of a tert-butyldimethylsilyloxypropyl group and a pyridine-2-yl ring. This compound has been studied extensively in recent years due to its potential to act as a catalyst in a variety of reactions, as well as its ability to act as a ligand in coordination chemistry.
Scientific Research Applications
Molecular Structure and Hydrogen Bonding
Research on compounds containing pivalamide, pyridin, and hydroxy-methylphenyl moieties have shown that these molecules can exhibit interesting molecular conformations and hydrogen bonding patterns. For example, a study explored the molecular structure of a related compound, revealing it is not planar and its molecular conformation is stabilized by intramolecular hydrogen bonds. Such characteristics could be relevant for applications in materials science or molecular engineering (Atalay et al., 2016).
Lithiation and Chemical Synthesis
Lithiation reactions of pyridine derivatives, including those involving pivalamide groups, have been studied for their utility in organic synthesis. These reactions enable the formation of substituted derivatives with high yields, suggesting applications in the synthesis of complex organic molecules (Smith et al., 2013).
Pivalamide Hydrolysis
The hydrolysis of pivalamide groups in certain derivatives has been demonstrated using simple methodologies, pointing to potential applications in the modification of organic molecules for pharmaceuticals or chemical research (Bavetsias et al., 2004).
Coordination Polymers
Studies on the assembly of coordination polymers using ligands related to pivalamide derivatives have shown the formation of structures with diverse topologies and properties, including sorption and catalytic capabilities. These findings could suggest applications in catalysis, materials science, and environmental chemistry (Sotnik et al., 2015).
Linking Properties with Metal Complexes
Research into the interactions between pyridine derivatives and metal complexes has provided insights into coordination chemistry, potentially useful for the development of new metal-organic frameworks or catalytic systems (Xia et al., 2017).
Safety and Hazards
The safety and hazards associated with this compound would depend on its reactivity and the specific functional groups present. For example, the pyridine ring might be harmful if inhaled, ingested, or comes into contact with skin. The amide group could potentially be hydrolyzed, releasing an amine and a carboxylic acid .
properties
IUPAC Name |
N-[3-[3-[tert-butyl(dimethyl)silyl]oxypropyl]pyridin-2-yl]-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N2O2Si/c1-18(2,3)17(22)21-16-15(11-9-13-20-16)12-10-14-23-24(7,8)19(4,5)6/h9,11,13H,10,12,14H2,1-8H3,(H,20,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQUECVILKJYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CC=N1)CCCO[Si](C)(C)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N2O2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673606 | |
Record name | N-[3-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(Tert-butyldimethylsilyloxy)propyl)-pyridin-2-YL)pivalamide | |
CAS RN |
1228665-70-0 | |
Record name | N-[3-(3-{[tert-Butyl(dimethyl)silyl]oxy}propyl)pyridin-2-yl]-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90673606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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